molecular formula C7H6N2O5 B1440347 Methyl 4-hydroxy-5-nitronicotinate CAS No. 1214387-19-5

Methyl 4-hydroxy-5-nitronicotinate

Cat. No.: B1440347
CAS No.: 1214387-19-5
M. Wt: 198.13 g/mol
InChI Key: KRJYDSXOTMFXQV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-nitronicotinate is an organic compound with the chemical formula C7H6N2O5. It is a yellow crystalline solid known for its unique physical and chemical properties.

Mechanism of Action

Methyl 4-hydroxy-5-nitronicotinate is an intriguing compound that has garnered attention from the scientific community due to its unique physical and chemical properties . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-5-nitronicotinate plays a significant role in biochemical reactions, particularly in the synthesis of high-energy explosives and as a precursor for fluorescent dyes and luminescent materials . It interacts with various enzymes and proteins during these processes. For instance, the nitration of methanol to produce this compound involves the interaction with nitric acid and concentrated sulfuric acid . These interactions are crucial for the compound’s stability and reactivity in biochemical environments.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is primarily observed through its role in the synthesis of high-energy compounds and fluorescent materials . The compound’s ability to interact with cellular components can lead to changes in gene expression and metabolic flux, affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitration process, which involves nitric acid and concentrated sulfuric acid, is a key step in its synthesis . This process highlights the compound’s ability to interact with and modify the activity of various enzymes and proteins, leading to its unique biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under specific storage conditions (2-8°C), but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that the compound’s stability and reactivity can influence its impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular damage . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its synthesis and degradation . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Its interactions with specific enzymes are crucial for its stability and reactivity in biochemical environments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s solubility in organic solvents also plays a role in its distribution within cellular environments.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These modifications can affect the compound’s activity and function, highlighting the importance of its precise localization within cells for its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-hydroxy-5-nitronicotinate can be achieved through nitration of methanol. The process involves mixing nitric acid and concentrated sulfuric acid to form a mixed acid, which is then added to methanol to carry out the nitration reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group can yield methyl 4-hydroxy-5-aminonicotinate, while substitution reactions can produce various ester or ether derivatives.

Scientific Research Applications

Methyl 4-hydroxy-5-nitronicotinate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-5-nitronicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and nitro groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYDSXOTMFXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673220
Record name Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214387-19-5
Record name Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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